molecular formula C11H12O2S B2851045 2,3,4,5-Tetrahydro-1-benzothiepine-7-carboxylic acid CAS No. 226259-91-2

2,3,4,5-Tetrahydro-1-benzothiepine-7-carboxylic acid

Cat. No.: B2851045
CAS No.: 226259-91-2
M. Wt: 208.28
InChI Key: BURMFMQEVFNZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetrahydro-1-benzothiepine-7-carboxylic acid is a useful research compound. Its molecular formula is C11H12O2S and its molecular weight is 208.28. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Conformation

Studies on related compounds emphasize the importance of molecular structure and conformation in determining their biological and chemical properties. For instance, the crystal structure of cis-3-carboxylic acid-1,2,3,4-tetrahydroharmane dihydrate, a ligand for the benzodiazepine receptor, highlights the significance of molecular packing arrangements influenced by hydrogen bonding (Codding, 1983).

Synthesis of Antiallergic Compounds

Research into the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines from related structural precursors demonstrates the potential of these compounds in developing new therapeutic agents. These compounds showed significant antiallergic activity, underscoring the therapeutic applications of benzothiepine derivatives in allergy treatment (Nohara et al., 1985).

Calcium Channel Blockers

The synthesis of 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters, based on dihydropyridines and diltiazem structures, shows the application of related compounds in creating new calcium channel blockers. These studies indicate the potential of benzothiepine derivatives in cardiovascular research and drug development (Atwal et al., 1987).

Novel Synthetic Methods

Innovative synthetic methods have been developed for creating tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. These methods demonstrate the chemical versatility and potential pharmaceutical applications of compounds with benzothiepine-like structures (Shaabani et al., 2009).

Sensing Applications

Benzothiazole-based aggregation-induced emission luminogens (AIEgens) with related structural motifs have been developed for highly sensitive physiological pH sensing. This research illustrates the use of benzothiepine derivatives in the development of advanced materials for biomedical sensing applications (Li et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been shown to target the n-methyl-d-aspartate receptor (nmdar), specifically the glun2b subunits . NMDARs play a crucial role in synaptic plasticity, which is a key factor in learning and memory processes.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular function . For instance, some compounds can inhibit or enhance the activity of their target proteins, leading to downstream effects on cellular processes.

Biochemical Pathways

Given its potential interaction with nmdars, it may influence pathways related to synaptic plasticity and neuronal signaling .

Result of Action

Based on the potential target of this compound, it might modulate neuronal signaling and synaptic plasticity .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1-benzothiepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c12-11(13)9-4-5-10-8(7-9)3-1-2-6-14-10/h4-5,7H,1-3,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURMFMQEVFNZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC2=C(C1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.